molecular formula C13H17NO3 B11870511 3-acetyl-1-cyclopentyl-6-hydroxy-4-methylpyridin-2(1H)-one

3-acetyl-1-cyclopentyl-6-hydroxy-4-methylpyridin-2(1H)-one

Cat. No.: B11870511
M. Wt: 235.28 g/mol
InChI Key: NRWMYQGCAQJGDA-UHFFFAOYSA-N
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Description

3-Acetyl-1-cyclopentyl-6-hydroxy-4-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a bicyclic structure with a ketone group at position 2. Its substituents include:

  • 1-Cyclopentyl: A bulky, lipophilic group that enhances membrane permeability and steric hindrance.
  • 3-Acetyl: An electron-withdrawing group that influences electronic distribution and reactivity.
  • 4-Methyl: A simple alkyl group contributing to hydrophobicity.
  • 6-Hydroxy: A polar group enabling hydrogen bonding, critical for solubility and biological interactions.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-acetyl-1-cyclopentyl-6-hydroxy-4-methylpyridin-2-one

InChI

InChI=1S/C13H17NO3/c1-8-7-11(16)14(10-5-3-4-6-10)13(17)12(8)9(2)15/h7,10,17H,3-6H2,1-2H3

InChI Key

NRWMYQGCAQJGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1C(=O)C)O)C2CCCC2

Origin of Product

United States

Biological Activity

3-acetyl-1-cyclopentyl-6-hydroxy-4-methylpyridin-2(1H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with an acetyl group, a cyclopentyl group, and a hydroxyl group. The presence of these functional groups is significant for its biological activity, particularly in terms of solubility and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, related compounds have shown the ability to induce apoptosis in cancer cell lines such as HepG2. The mechanism often involves cell cycle arrest and mitochondrial dysfunction, leading to increased apoptosis rates .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (μM)Mechanism of Action
IMB-14066.92–8.99Induces apoptosis via mitochondrial dysfunction
3-acetyl-1-cyclopentyl derivativeTBDPotentially similar mechanisms

Cytotoxicity

The cytotoxic effects of this compound have been evaluated through various assays. Preliminary studies suggest that the compound exhibits cytotoxicity against several cancer cell lines, although specific IC50 values are yet to be determined .

Case Study: Apoptosis Induction
In a study assessing the effects of similar compounds on HepG2 cells, it was found that treatment with varying concentrations led to a dose-dependent increase in apoptotic cells. This was measured using flow cytometry and mitochondrial membrane potential assays, demonstrating the compound's potential as an antitumor agent .

The proposed mechanism of action for this compound involves:

  • Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, particularly at the S phase.
  • Mitochondrial Dysfunction : By disrupting mitochondrial membrane potential, the compound promotes apoptosis.
  • Protein Interaction : Molecular docking studies suggest interactions with specific proteins involved in cell survival and apoptosis pathways .

Structural Insights

Crystallographic studies have provided insights into the molecular structure of related compounds, revealing important details about bond lengths and angles that correlate with biological activity. For example, hydrogen bonding interactions may enhance the stability and reactivity of the compound within biological systems .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications:

  • Antimicrobial Properties :
    • Similar compounds have shown promising antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives of this compound may possess significant efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.
    • Minimum Inhibitory Concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent.
  • Cytotoxicity :
    • Investigations into the cytotoxic effects reveal that compounds with similar structural motifs demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies .
  • Enzyme Inhibition :
    • The compound may inhibit enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase, which is significant in neurodegenerative disorders. Inhibition studies have indicated potential therapeutic benefits .

Medicinal Chemistry

The structural characteristics of 3-acetyl-1-cyclopentyl-6-hydroxy-4-methylpyridin-2(1H)-one make it a valuable scaffold for designing new drugs. Its ability to interact with biological targets can be exploited to develop novel therapeutic agents.

Case Studies

  • Antiviral Research :
    • A study focused on developing antiviral agents against influenza viruses highlighted the importance of similar pyridinone derivatives in disrupting viral polymerase interactions. Compounds were synthesized and evaluated for their ability to inhibit viral replication, showcasing the potential relevance of this compound in antiviral drug discovery .
  • Cancer Therapeutics :
    • Research into the cytotoxic effects of related compounds has provided insights into their mechanisms of action against cancer cells. The selective targeting of malignant cells suggests a pathway for developing effective cancer treatments based on this compound's structure .

Data Table: Biological Activities and Properties

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 1-Cyclopentyl, 3-acetyl, 4-methyl, 6-OH Not explicitly provided (estimated: C₁₄H₁₉NO₃) ~249.3 g/mol High lipophilicity (cyclopentyl), potential metabolic stability
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one 3-Amino, 4-methyl, 6-H, 4-phenyl C₁₂H₁₂N₂O 200.24 g/mol Aromatic phenyl enhances π-π stacking; amino group enables derivatization
5-Acetyl-4-hydroxy-3-isopropyl-6-methylpyridin-2(1H)-one 3-Isopropyl, 4-OH, 5-acetyl, 6-methyl C₁₁H₁₅NO₃ 209.24 g/mol Acetyl at position 5 alters electronic effects; isopropyl increases steric bulk
(6R)-3-[(2-chlorophenyl)sulfanyl]-4-hydroxy-6-(3-hydroxyphenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one 3-Sulfanyl, 4-OH, 6-aryl substitutions C₂₁H₁₆ClNO₃S₂ 429.94 g/mol Sulfur atoms enhance metabolic stability; dihydropyridinone increases flexibility
6-Acetyl-2-(hydroxymethyl)-1,2,3,4-tetrahydropyridin-4-one 2-Hydroxymethyl, 6-acetyl, saturated ring C₈H₁₁NO₃ 169.18 g/mol Partial saturation reduces aromaticity; hydroxymethyl improves solubility

Spectral Characterization

  • NMR Analysis :
    • ¹H NMR of similar compounds (e.g., ) reveals distinct shifts for hydroxyl (~δ 10–12 ppm) and acetyl groups (~δ 2.1–2.5 ppm).

    • The cyclopentyl group in the target compound would exhibit multiplet signals at δ 1.5–2.0 ppm (CH₂) and δ 2.5–3.0 ppm (CH).

Challenges and Opportunities

  • Synthetic Complexity : Introducing cyclopentyl requires precise control to avoid racemization or ring-opening.
  • Biological Screening: Limited data on the target compound necessitate extrapolation from analogs like dihydropyridinones or tetrahydropyridinones , which exhibit varied bioactivities.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3-acetyl-1-cyclopentyl-6-hydroxy-4-methylpyridin-2(1H)-one?

  • Methodology : Synthesis typically involves cyclization of precursor pyridinone derivatives with cyclopentyl and acetyl groups. Key steps include:

  • Cyclopentylation : Use of cyclopentyl bromide under basic conditions (e.g., K₂CO₃) to functionalize the pyridinone core.
  • Acetylation : Acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP) to introduce the acetyl group.
  • Hydroxylation : Controlled oxidation or hydroxyl group retention during synthesis .
    • Optimization : Reaction temperature (80–120°C), solvent selection (DMF or DMSO for polar intermediates), and purification via column chromatography (silica gel, hexane/EtOAc gradients) are critical for yields >60% .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.8–2.1 ppm (cyclopentyl protons), δ 2.3–2.5 ppm (methyl group), δ 5.5–6.0 ppm (pyridinone ring protons).
  • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm and acetyl carbons at ~25–30 ppm .
    • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ consistent with molecular formula C₁₃H₁₇NO₃. Fragmentation patterns should align with cyclopentyl and acetyl group losses .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Crystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) for high-purity isolation (>95%) .

Advanced Research Questions

Q. How do computational models resolve contradictions in spectral data for pyridinone derivatives?

  • Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to validate stereochemistry. For example, discrepancies in cyclopentyl proton splitting can be resolved by modeling chair vs. boat conformations .
  • Molecular Dynamics (MD) : Predict solvent effects on crystallization behavior (e.g., polar aprotic solvents stabilize keto-enol tautomers) .

Q. What experimental designs address bioactivity discrepancies in pyridinone analogs?

  • Case Study : If conflicting reports exist on receptor binding (e.g., SIRT1 inhibition vs. kinase modulation):

  • Dose-Response Assays : Test compound at 0.1–100 μM concentrations in enzyme inhibition assays.
  • Structural Analog Comparison : Synthesize and test derivatives lacking the acetyl or cyclopentyl group to isolate pharmacophoric elements .
    • Data Reconciliation : Use meta-analysis frameworks to compare datasets from diverse receptors (e.g., cross-species ortholog studies) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Solvent Screening : Test mixtures of DCM/hexane, ethyl acetate/heptane.
  • Temperature Gradients : Slow cooling from 50°C to 4°C to promote single-crystal growth.
  • Data Collection : SHELX software (SHELXL for refinement) to resolve twinning or disorder in cyclopentyl groups .

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